2,2,2-Trifluoro-1-(3-(isopentyloxy)phenyl)ethanone
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Overview
Description
3’-iso-Pentoxy-2,2,2-trifluoroacetophenone: is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an iso-pentoxy substituent at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 3’-iso-pentoxyacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohol derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: In the industrial sector, 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The iso-pentoxy group contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3’-iso-Pentoxy-2,2,2-trifluorobenzophenone
- 3’-iso-Pentoxy-2,2,2-trifluoropropiophenone
- 3’-iso-Pentoxy-2,2,2-trifluorobutyrophenone
Comparison:
- 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone is unique due to the presence of the acetophenone core, which imparts distinct chemical reactivity and biological activity compared to its benzophenone, propiophenone, and butyrophenone analogs.
- The trifluoromethyl group in 3’-iso-Pentoxy-2,2,2-trifluoroacetophenone enhances its metabolic stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-9(2)6-7-18-11-5-3-4-10(8-11)12(17)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRCOZWRBUBVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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